Cas no 1152858-54-2 (1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine)
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine structure](https://ja.kuujia.com/scimg/cas/1152858-54-2x500.png)
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole
- 2-(2-fluoro-benzyl)-2H-pyrazol-3-ylamine
- 1-(2-Fluorobenzyl)-1H-pyrazol-5-amine
- 1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-5-AMINE
- 2-(2-fluorobenzyl)-2H-pyrazol-3-ylamine
- 3-amino-2-(2-fluorobenzyl)-pyrazole
- AG-C-49356
- CTK7C2438
- SureCN1491068
- 2-[(2-fluorophenyl)methyl]pyrazol-3-amine
- RP07219
- PB32768
- Y7119
- 1H-PYRAZOL-5-AMINE, 1-[(2-FLUOROPHENYL)METHYL]-
- CS-0022268
- AKOS000159617
- 1152858-54-2
- MFCD09817041
- EN300-145837
- AS-34941
- DTXSID60593660
- A893899
- 1-((2-fluorophenyl)methyl)-1h-pyrazol-5-amine
- DB-329157
- SY096926
- J-516634
- SCHEMBL1491068
- W-204845
- 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine
-
- MDL: MFCD09817041
- インチ: 1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
- InChIKey: FAWKBOJEHYLCLI-UHFFFAOYSA-N
- ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N1C(=C([H])C([H])=N1)N([H])[H]
計算された属性
- せいみつぶんしりょう: 191.08587549g/mol
- どういたいしつりょう: 191.08587549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 43.8
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145837-2.5g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 2.5g |
$60.0 | 2023-06-08 | ||
Chemenu | CM105816-5g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 95+% | 5g |
$191 | 2021-08-06 | |
abcr | AB454648-10 g |
5-Amino-1-(2-fluorobenzyl)-1H-pyrazole; . |
1152858-54-2 | 10g |
€289.50 | 2023-05-18 | ||
Enamine | EN300-145837-0.05g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 0.05g |
$27.0 | 2023-06-08 | ||
Enamine | EN300-145837-1.0g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 1g |
$33.0 | 2023-06-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F172179-1g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 97% | 1g |
¥286.90 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010283-5G |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 97% | 5g |
¥ 574.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010283-50G |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 97% | 50g |
¥ 2,877.00 | 2023-03-17 | |
Chemenu | CM105816-10g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 95%+ | 10g |
$238 | 2023-11-24 | |
Chemenu | CM105816-5g |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine |
1152858-54-2 | 95%+ | 5g |
$147 | 2023-03-07 |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amineに関する追加情報
1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine: A Comprehensive Overview
1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine (CAS No. 1152858-54-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has garnered considerable attention due to its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine.
Chemical Structure and Properties
1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative with a fluorinated benzene ring attached to a methyl group, which is further linked to the pyrazole ring. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biological studies. The compound has a molecular formula of C10H9FN3 and a molecular weight of 194.19 g/mol. Its structural features contribute to its stability and solubility in both polar and non-polar solvents, facilitating its use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine has been reported using several methodologies. One common approach involves the reaction of 2-fluorobenzyl chloride with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another method involves the coupling of 2-fluorobenzyl bromide with 3-amino-1H-pyrazole using palladium-catalyzed cross-coupling reactions, which can be particularly useful for large-scale synthesis.
Biological Activities
1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine has been extensively studied for its biological activities, particularly in the context of pharmacological applications. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. Recent research has shown that this compound exhibits potent inhibitory activity against certain kinases, making it a promising lead for the development of targeted therapies for cancer and other diseases.
In addition to its enzymatic inhibition properties, 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This property makes it a valuable candidate for the treatment of inflammatory disorders such as arthritis and asthma.
Clinical Applications and Research Advancements
The potential clinical applications of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine have been a subject of extensive research in recent years. Preclinical studies have shown promising results in animal models, demonstrating its efficacy in reducing tumor growth and inhibiting metastasis. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects.
In a recent study published in the Journal of Medicinal Chemistry, researchers reported that 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine exhibited significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The compound was found to induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. These results highlight the potential of this compound as a novel therapeutic agent for cancer treatment.
Beyond cancer research, 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine has also shown promise in other therapeutic areas. For instance, it has been evaluated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it can protect neurons from oxidative stress and prevent neuroinflammation, making it a potential candidate for developing neuroprotective drugs.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As more data become available from preclinical and clinical studies, it is likely that this compound will play an increasingly important role in drug discovery and development.
In conclusion, 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine (CAS No. 1152858-54-2) is a promising compound with a wide range of biological activities and potential clinical applications. Its unique chemical structure and properties make it an attractive candidate for further investigation in various therapeutic areas. Continued research efforts are essential to fully realize its potential as a novel therapeutic agent.
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